molecular formula C7H14ClNO2 B6602589 Methyl cis-3-amino-1-methylcyclobutane-1-carboxylate hydrochloride CAS No. 2231664-42-7

Methyl cis-3-amino-1-methylcyclobutane-1-carboxylate hydrochloride

Cat. No.: B6602589
CAS No.: 2231664-42-7
M. Wt: 179.64 g/mol
InChI Key: YYDZYMFOXGJBEN-UHFFFAOYSA-N
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Description

Methyl cis-3-amino-1-methylcyclobutane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is known for its unique structure, which includes a cyclobutane ring substituted with an amino group and a carboxylate ester. This compound is often used in various scientific research applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl cis-3-amino-1-methylcyclobutane-1-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amino acid derivative with a methylating agent, followed by cyclization to form the cyclobutane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl cis-3-amino-1-methylcyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield alcohols, and substitution may yield various substituted derivatives .

Scientific Research Applications

Methyl cis-3-amino-1-methylcyclobutane-1-carboxylate hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme interactions and protein binding.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl cis-3-amino-1-methylcyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the carboxylate ester can participate in esterification reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl cis-3-amino-1-methylcyclobutane-1-carboxylate hydrochloride is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl 3-amino-1-methylcyclobutane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-7(6(9)10-2)3-5(8)4-7;/h5H,3-4,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDZYMFOXGJBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)N)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2751610-97-4
Record name methyl 3-amino-1-methylcyclobutane-1-carboxylate hydrochloride
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